USP7-797

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

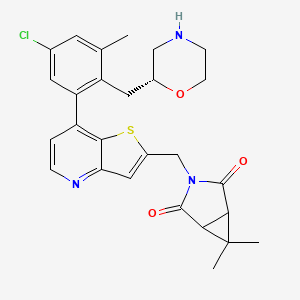

C27H28ClN3O3S |

|---|---|

Molekulargewicht |

510.0 g/mol |

IUPAC-Name |

3-[[7-[5-chloro-3-methyl-2-[[(2R)-morpholin-2-yl]methyl]phenyl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

InChI |

InChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3/t16-,22?,23?/m1/s1 |

InChI-Schlüssel |

DUAGQCVAGBJSHT-ZUTUBDCJSA-N |

Isomerische SMILES |

CC1=CC(=CC(=C1C[C@@H]2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |

Kanonische SMILES |

CC1=CC(=CC(=C1CC2CNCCO2)C3=C4C(=NC=C3)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of USP7-797 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core mechanism of action for USP7-797, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in the context of cancer therapy. The document details the primary signaling pathways affected, quantitative data on its activity, and relevant experimental protocols.

Core Mechanism of Action: The USP7-MDM2-p53 Axis

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of numerous proteins involved in cancer progression.[1][2] The most well-characterized mechanism of USP7 in oncology involves its regulation of the MDM2-p53 tumor suppressor axis.[1][3]

Under normal conditions, USP7 removes ubiquitin tags from Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase.[3][4] This deubiquitination by USP7 stabilizes MDM2.[4][5] A stable and active MDM2 then ubiquitinates the tumor suppressor protein p53, marking it for proteasomal degradation.[3][4] This process keeps p53 levels low in healthy cells.[5] Many cancers exploit this pathway by overexpressing USP7, which leads to enhanced MDM2 stability, subsequent p53 degradation, and unchecked cell proliferation.[3][5]

This compound is a potent and selective, orally available inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[6] Its mechanism of action is centered on disrupting this cycle. By inhibiting USP7, this compound prevents the deubiquitination of MDM2.[6] This leads to the auto-ubiquitination and degradation of MDM2, causing a rapid decrease in its cellular levels.[6][7] The reduction in MDM2 allows for the accumulation and stabilization of the p53 tumor suppressor protein.[7][8] Elevated levels of active p53 can then initiate downstream signaling cascades that lead to cell cycle arrest and apoptosis, thereby exerting an anti-tumor effect.[6][7] This reactivation of the p53 pathway is considered the predominant mechanism for the anti-cancer activity of selective USP7 inhibitors.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scispace.com [scispace.com]

- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of USP7 Inhibition in p53 Stabilization: A Technical Guide to the Core Mechanism of USP7-797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Ubiquitin-specific protease 7 (USP7) and its inhibition by the potent and selective small molecule, USP7-797, in the stabilization of the tumor suppressor protein p53. This document outlines the core signaling pathways, presents quantitative data on inhibitor potency, details relevant experimental protocols, and provides visual representations of the key mechanisms and workflows.

Introduction: The USP7-MDM2-p53 Axis

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair.[1] Its levels are tightly controlled, primarily through ubiquitination by the E3 ligase Murine Double Minute 2 (MDM2), which targets p53 for proteasomal degradation.[2][3]

Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB), plays a complex role in this pathway.[4] USP7 can remove ubiquitin tags from substrate proteins, rescuing them from degradation.[5] It has been shown to deubiquitinate and stabilize both p53 and MDM2.[1][6] However, the binding affinity of USP7 for MDM2 is significantly higher than for p53.[7] Consequently, under normal physiological conditions, USP7 preferentially deubiquitinates and stabilizes MDM2.[8] This leads to the suppression of p53 levels.[2] In many cancers, USP7 is overexpressed, contributing to the destabilization of p53 and promoting tumor progression, making it a compelling therapeutic target.[2][5]

This compound: A Potent and Selective USP7 Inhibitor

This compound is an orally bioavailable and highly selective inhibitor of USP7.[2][9] It belongs to a series of thienopyridine derivatives that act as allosteric inhibitors.[2] By potently inhibiting the deubiquitinase activity of USP7, this compound disrupts the USP7-MDM2 interaction, leading to the destabilization of MDM2 and subsequent stabilization and activation of p53.[9]

Mechanism of Action: How this compound Stabilizes p53

The primary mechanism by which USP7 inhibitors, such as this compound, lead to p53 stabilization is through the targeted degradation of MDM2. The cascade of events is as follows:

-

Inhibition of USP7 Activity : this compound binds to USP7, blocking its catalytic activity.[7]

-

MDM2 Destabilization : The inhibition of USP7 prevents the deubiquitination of MDM2. This leads to an increase in MDM2 auto-ubiquitination and its subsequent degradation by the proteasome.[10][11]

-

p53 Stabilization and Accumulation : With reduced levels of its primary E3 ligase, MDM2, p53 is no longer efficiently targeted for degradation. This results in the accumulation of p53 protein in the cell.[10][11]

-

Activation of p53 Pathway : The stabilized p53 translocates to the nucleus and activates the transcription of its target genes.[7] These include genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA and BAX), ultimately leading to anti-proliferative effects in cancer cells.[7]

This p53-dependent mechanism of action suggests that the TP53 mutational status of a cancer cell line can be a key predictor of its sensitivity to USP7 inhibition.[4][12]

Quantitative Data

The following tables summarize the potency and cellular activity of this compound and other relevant USP7 inhibitors.

Table 1: Biochemical Potency of USP7 Inhibitors

| Compound | IC₅₀ (USP7) | Assay Type |

|---|---|---|

| This compound | 0.5 nM | Biochemical Assay[9] |

| FX1-5303 | 0.29 nM | Biochemical Activity Assay[13] |

| HBX41,108 | 424 nM | Biochemical Assay[3] |

| XL177A | sub-nM | Biochemical Assay[4] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | CC₅₀ (µM) | Cancer Type |

|---|---|---|---|

| Hematological Cancers | |||

| M07e | Wild-Type | 0.2 | Hematological[9] |

| OCI-AML5 | Wild-Type | 0.2 | Hematological[9] |

| MOLM13 | Wild-Type | 0.4 | Hematological[9] |

| MM.1S | Wild-Type | 0.1 | Hematological[9] |

| Neuroblastoma | |||

| SH-SY5Y | Wild-Type | 1.9 | Neuroblastoma[9] |

| CHP-134 | Wild-Type | 0.6 | Neuroblastoma[9] |

| NB-1 | Wild-Type | 0.5 | Neuroblastoma[9] |

| p53-Mutant Cancers | |||

| H526 | Mutant | 0.5 | Cancer[9] |

| LA-N-2 | Mutant | 0.2 | Cancer[9] |

| SK-N-DZ | Mutant | 0.2 | Cancer[9] |

Core Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of USP7 inhibitors in p53 stabilization.

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against purified USP7 enzyme.

-

Principle : A fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC), is used.[14] When the substrate is cleaved by active USP7, the AMC fluorophore is released, producing a fluorescent signal.[14] An inhibitor will prevent this cleavage, resulting in a reduced signal.

-

Materials :

-

Recombinant human USP7 enzyme.

-

Fluorogenic substrate (e.g., Ub-AMC).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

384-well black assay plates.

-

Fluorescence plate reader.

-

-

Procedure :

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (<1%).[14]

-

Add USP7 enzyme (e.g., to a final concentration of 167 pM) to the wells of the 384-well plate.[15]

-

Add the diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[15]

-

Initiate the reaction by adding the Ub-AMC substrate to all wells.

-

Immediately measure the fluorescence (e.g., excitation at 350 nm, emission at 460 nm) over time using a plate reader.[14]

-

Calculate the reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value.

-

This assay confirms the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of key pathway proteins.[7]

-

Principle : Cells are treated with the inhibitor, and protein lysates are collected. Specific proteins (e.g., p53, MDM2, USP7, p21, and a loading control like β-actin) are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[7][16]

-

Materials :

-

Cancer cell line of interest (e.g., MCF7, MM.1S).

-

Complete cell culture medium.

-

USP7 inhibitor (e.g., this compound).

-

Ice-cold PBS and RIPA lysis buffer with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-p21, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure :

-

Cell Treatment : Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of the USP7 inhibitor and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).[15]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[16]

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[16]

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection : Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity relative to the loading control to determine changes in protein levels.

-

This assay measures the effect of the USP7 inhibitor on the proliferation and viability of cancer cells.

-

Principle : An MTS or CellTiter-Glo® assay is used to quantify viable cells. The MTS reagent is converted by metabolically active cells into a colored formazan product, while the CellTiter-Glo® reagent measures ATP levels as an indicator of cell viability.

-

Materials :

-

Cancer cell line of interest.

-

96-well clear or opaque tissue culture plates.

-

USP7 inhibitor stock solution.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution) or CellTiter-Glo® reagent.

-

Absorbance or luminescence plate reader.

-

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[16]

-

Cell Treatment : Treat cells with a serial dilution of the USP7 inhibitor or vehicle control.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).[15]

-

Assay :

-

Data Analysis : Normalize the readings of treated wells to the vehicle control wells (set to 100% viability) and plot a dose-response curve to determine the CC₅₀ (half-maximal cytotoxic concentration).

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core concepts discussed in this guide.

Caption: USP7-MDM2-p53 signaling pathway and the effect of this compound.

Caption: Experimental workflow for assessing p53 stabilization by this compound.

References

- 1. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]

- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]

- 5. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Effects of USP7-797 on the MDM2 Degradation Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive examination of the mechanism and effects of USP7-797, a selective inhibitor of Ubiquitin-specific protease 7 (USP7), on the MDM2 degradation pathway. It details the molecular interactions, downstream cellular consequences, and the experimental methodologies used to validate these effects.

Introduction: The USP7-MDM2-p53 Axis in Oncology

The tumor suppressor protein p53 is a critical regulator of cellular processes such as cell cycle arrest, apoptosis, and DNA repair, preventing oncogenic transformation.[1] The stability and activity of p53 are tightly controlled, primarily through a negative feedback loop with its main E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[1] Under normal cellular conditions, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby maintaining low p53 levels.[1]

Ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme (DUB), plays a pivotal role in this axis by removing ubiquitin chains from MDM2, thus protecting it from degradation.[2][3] This stabilization of MDM2 leads to enhanced p53 degradation.[4] Due to its role in suppressing p53 activity via MDM2 stabilization, USP7 is frequently overexpressed in various cancers, making it a compelling therapeutic target.[1][2] this compound is a potent and selective small-molecule inhibitor of USP7 that has demonstrated antitumor activity by modulating this pathway.[5]

The USP7-MDM2-p53 Signaling Pathway

In unstressed cells, a delicate balance is maintained between p53, MDM2, and USP7 to ensure normal cell function.

-

p53-MDM2 Feedback Loop: p53 acts as a transcription factor that can induce the expression of the MDM2 gene.[2] MDM2, in turn, binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent degradation.[1][2] This creates a continuous negative feedback loop.

-

Role of USP7: USP7 stabilizes MDM2 by cleaving ubiquitin chains from it, preventing its proteasomal degradation.[6] USP7 can also directly deubiquitinate and stabilize p53.[1] However, the binding affinity of USP7 for MDM2 is significantly higher, making the stabilization of MDM2 the predominant effect in many cancer cells.[1] Consequently, high levels of USP7 lead to stable MDM2, low levels of p53, and suppression of p53-mediated tumor suppression.[2]

Caption: The USP7-MDM2-p53 regulatory feedback loop in unstressed cells.

Mechanism of Action: this compound Inhibition

This compound is an orally available, selective allosteric inhibitor of USP7.[5][7] Its mechanism of action involves the disruption of the USP7-MDM2 interaction, which reactivates the p53 tumor suppressor pathway.

-

USP7 Inhibition: this compound binds to USP7, inhibiting its deubiquitinase activity.[5]

-

MDM2 Destabilization: Without the stabilizing effect of USP7, MDM2 undergoes auto-ubiquitination and is rapidly degraded by the proteasome.[2][6]

-

p53 Accumulation: The degradation of MDM2 prevents the ubiquitination of p53.[4] This leads to the accumulation and stabilization of p53 protein within the cell.[8]

-

Activation of p53 Target Genes: Stabilized p53 translocates to the nucleus and activates the transcription of its target genes.[1] This includes genes like CDKN1A (p21), which induces cell cycle arrest, and pro-apoptotic genes like PUMA and BAX, ultimately leading to cancer cell death.[1][5]

Caption: Mechanism of action for the USP7 inhibitor this compound.

Quantitative Data Presentation

This compound is a highly potent inhibitor of USP7. The following table summarizes key quantitative data for this compound and other well-characterized USP7 inhibitors for comparison.

| Inhibitor | Type | IC50 (USP7 Enzyme) | Cellular EC50 (p53 Accumulation) | Notes | Reference(s) |

| This compound | Allosteric Inhibitor | 0.5 nM | Low nM range | Orally available, antitumor activity in p53 WT and some mutant lines. | [5][7] |

| FX1-5303 | Inhibitor | 0.29 nM | 5.6 nM (MM.1S cells) | Potent and selective, demonstrates synergy with venetoclax. | [6] |

| P5091 | Inhibitor | 4.2 µM | Not specified | Induces MDM2 degradation, overcomes bortezomib resistance. | [2] |

| FT671 | Inhibitor | Not specified | Not specified | A well-characterized, potent, and selective USP7 inhibitor. | [1] |

| YCH2823 | Inhibitor | 49.6 nM | Not specified | Shows efficacy in both TP53 wild-type and mutant tumors. | [5] |

IC50 (Half-maximal inhibitory concentration): Concentration of an inhibitor required to reduce the activity of an enzyme by 50%. EC50 (Half-maximal effective concentration): Concentration of a drug that gives half of the maximal response.

Experimental Protocols

Validating the effects of this compound requires a series of biochemical and cellular assays.

USP7 Enzymatic Inhibition Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of USP7.

-

Principle: A fluorogenic substrate, such as Ubiquitin-AMC (Ub-AMC), is used.[9] When cleaved by active USP7, the AMC fluorophore is released, and fluorescence can be measured. An inhibitor will prevent this cleavage, resulting in a reduced fluorescence signal.[9]

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., containing 20 mM HEPES, pH 7.5).

-

Enzyme Incubation: Add recombinant human USP7 enzyme to microplate wells containing the diluted inhibitor or vehicle control (DMSO). Incubate for a defined period (e.g., 30 minutes at room temperature) to allow for binding.[1]

-

Reaction Initiation: Add the Ub-AMC substrate to all wells to start the enzymatic reaction.

-

Signal Detection: Incubate the plate for a specific duration (e.g., 60 minutes at 30°C). Measure the fluorescence using a plate reader at an excitation/emission wavelength of 350/460 nm.[9]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot for Protein Degradation and Accumulation

This assay confirms the on-target effects of this compound in a cellular context by measuring changes in the levels of key pathway proteins.[1]

-

Principle: Cells are treated with the inhibitor, and protein lysates are analyzed to detect levels of MDM2, p53, and the p53 target p21. A decrease in MDM2 and a corresponding increase in p53 and p21 confirm the mechanism of action.[6]

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MM.1S, HCT116) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 4-24 hours).[6][10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[11]

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[11]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity to determine relative protein levels.

-

Caption: Experimental workflow for Western Blot analysis.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: Assays like the MTS or CellTiter-Glo® assay quantify the number of viable cells in a culture. A reduction in cell viability upon treatment with this compound indicates cytotoxic or cytostatic effects.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[11]

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control.[11]

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[10]

-

Viability Measurement:

-

Data Analysis: Normalize the data to the vehicle-treated control cells (set to 100% viability) and plot a dose-response curve to determine the IC50 for cell viability.

-

Conclusion

This compound represents a potent and selective therapeutic agent that targets a critical node in the p53 regulatory network. By inhibiting USP7, it promotes the degradation of the oncoprotein MDM2, leading to the robust stabilization and activation of the p53 tumor suppressor.[5][8] This mechanism triggers p53-dependent apoptosis and cell cycle arrest in cancer cells. The in-depth understanding of this pathway and the availability of detailed experimental protocols are crucial for the continued development and evaluation of USP7 inhibitors as a promising strategy in cancer therapy, particularly for tumors retaining wild-type p53.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patrinum.ch [patrinum.ch]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

USP7-797 and Its Role in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a pivotal regulator in oncology, influencing cell cycle progression, apoptosis, and DNA damage repair. Its inhibition presents a promising therapeutic strategy for a variety of cancers. USP7-797 is a highly potent and selective, orally available inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[1] In vitro studies demonstrate that inhibition of USP7 by compounds like this compound disrupts key cellular pathways, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanisms of USP7 inhibitor-induced cell cycle arrest, supported by quantitative data from representative USP7 inhibitors, detailed experimental protocols, and visual diagrams of the core signaling pathways. While specific quantitative cell cycle distribution data for this compound is not extensively available in the public domain, the information presented herein is based on the well-documented effects of other potent USP7 inhibitors that share a common mechanism of action.

Core Mechanisms of USP7 Inhibition-Induced Cell Cycle Arrest

The inhibition of USP7 instigates cell cycle arrest through two primary, interconnected signaling pathways. The specific outcome, whether G1 or G2/M phase arrest, can be dependent on the cellular context, including the p53 status of the cancer cells.[2][3]

The p53-Dependent Pathway Leading to G1 Arrest

The most well-characterized mechanism of USP7 inhibitors involves the activation of the p53 tumor suppressor pathway.[1][4][5] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][5]

Inhibition of USP7 by compounds such as this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53.[1][6] Activated p53 then transcriptionally upregulates a host of target genes, most notably the cyclin-dependent kinase inhibitor 1 (CDKN1A), also known as p21.[7] The p21 protein binds to and inhibits cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1 to S phase transition. This inhibition halts the cell cycle in the G1 phase, preventing DNA replication.

The p53-Independent Pathway and CDK1 Activation

More recent studies have uncovered a p53-independent mechanism through which USP7 inhibitors can induce cell cycle arrest and cytotoxicity.[8][9] This pathway involves the untimely and widespread activation of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of the G2/M transition.[8][9]

USP7 interacts with and supports the cytoplasmic localization of the protein phosphatase 2A (PP2A), which keeps CDK1 activity in check during the interphase.[8] Inhibition of USP7 disrupts this interaction, leading to a widespread increase in the phosphorylation of CDK1 targets throughout the cell cycle.[8][9] This premature activation of CDK1 during the S and G2 phases is genotoxic, causing DNA damage and ultimately leading to G2/M arrest or apoptosis.[2][8] This mechanism suggests that USP7 inhibitors can be effective even in cancer cells with mutated or deficient p53.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. USP7 is a novel Deubiquitinase sustaining PLK1 protein stability and regulating chromosome alignment in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. USP7 limits CDK1 activity throughout the cell cycle | The EMBO Journal [link.springer.com]

- 9. USP7 limits CDK1 activity throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptotic Pathways Activated by USP7-797

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, is a critical regulator of protein stability for numerous substrates involved in cell cycle progression and apoptosis. Its overexpression is correlated with poor prognosis in various cancers, making it a compelling therapeutic target. USP7-797 is a potent and selective small-molecule inhibitor of USP7 that has demonstrated significant anti-tumor activity. This document provides a detailed overview of the core apoptotic pathways activated by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the underlying molecular mechanisms.

Core Mechanism of Action: The p53-MDM2 Axis

The primary mechanism through which USP7 inhibition induces apoptosis is by modulating the p53-MDM2 pathway. In normal and cancerous cells, USP7 plays a dual role by deubiquitinating and thus stabilizing both the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[1][2]

Inhibition of USP7 by this compound disrupts this balance. The loss of USP7's deubiquitinating activity leads to the rapid ubiquitination and subsequent proteasomal degradation of MDM2.[3][4] The removal of MDM2 relieves the negative pressure on p53, leading to its accumulation and stabilization.[4][5] Activated p53 then functions as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., CDKN1A/p21) and apoptosis (e.g., BAX, PUMA).[5][6] This cascade of events ultimately drives the cell towards programmed cell death.[3] Consequently, the efficacy of USP7 inhibitors like this compound is most pronounced in cancer cells harboring wild-type TP53.[5]

References

- 1. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deubiquitination of Tip60 by USP7 determines the activity of the p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

USP7-797: A Selective Deubiquitinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a promising target in oncology. USP7 plays a critical role in regulating the stability of numerous proteins implicated in tumor progression and immune response.[1] Its substrates include the E3 ubiquitin ligase MDM2, a key negative regulator of the p53 tumor suppressor. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of p53, thereby promoting cancer cell survival.[1] Consequently, the inhibition of USP7 presents a compelling therapeutic strategy to restore p53 function and induce apoptosis in cancer cells. This technical guide provides a comprehensive overview of USP7-797, a potent, selective, and orally bioavailable allosteric inhibitor of USP7.

Mechanism of Action

This compound is a thienopyridine derivative that acts as a non-covalent, allosteric inhibitor of USP7.[2] It binds to a pocket distinct from the catalytic site, thereby interfering with the enzyme's ability to cleave ubiquitin from its substrates.[2] The primary and most well-characterized mechanism of action of this compound involves the disruption of the USP7-MDM2-p53 axis.[1]

Inhibition of USP7 by this compound leads to the destabilization and subsequent proteasomal degradation of MDM2.[3] This reduction in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor protein.[3] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis in cancer cells.[4]

While the anti-tumor effects of USP7 inhibition are predominantly linked to the activation of the p53 pathway, evidence suggests the existence of p53-independent mechanisms.[5] These may involve the destabilization of other oncogenic USP7 substrates, contributing to the inhibitor's efficacy in both p53 wild-type and some p53-mutant cancer cell lines.[5]

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Conditions |

| Biochemical IC50 | 0.5 nM | In vitro USP7 enzymatic assay |

| Cellular CC50 (p53 wild-type) | ||

| 0.1 µM | MM.1S (Multiple Myeloma) | |

| 0.2 µM | M07e (Megakaryoblastic Leukemia) | |

| 0.2 µM | OCI-AML5 (Acute Myeloid Leukemia) | |

| 0.4 µM | MOLM13 (Acute Myeloid Leukemia) | |

| 0.5 µM | NB-1 (Neuroblastoma) | |

| 0.6 µM | CHP-134 (Neuroblastoma) | |

| 1.9 µM | SH-SY5Y (Neuroblastoma) | |

| Cellular CC50 (p53-mutant) | ||

| 0.2 µM | LA-N-2 (Neuroblastoma) | |

| 0.2 µM | SK-N-DZ (Neuroblastoma) | |

| 0.5 µM | H526 (Small Cell Lung Cancer) |

CC50: 50% cytotoxic concentration

In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosing Regimen | Outcome |

| MM.1S Xenograft (NOD/SCID mice) | Multiple Myeloma (p53 wild-type) | 50 mg/kg, oral, twice daily | Effective tumor growth inhibition and prolonged survival.[2] |

| H526 Xenograft | Small Cell Lung Cancer (p53-mutant) | Not specified | Tumor growth inhibition.[6] |

Experimental Protocols

Biochemical USP7 Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of USP7.

-

Materials:

-

Recombinant human USP7 enzyme

-

Fluorogenic substrate (e.g., Ubiquitin-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

Test compound (this compound) and vehicle control (DMSO)

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the recombinant USP7 enzyme to each well, followed by the addition of the diluted this compound or vehicle control.

-

Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate Ubiquitin-AMC to each well.

-

Immediately begin kinetic reading of the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals for a specified duration.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cellular Viability Assay

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well white, clear-bottom microplates

-

Luminometer

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the diluted this compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the CC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

-

Western Blotting for Protein Expression

This technique is used to detect changes in the protein levels of USP7, MDM2, p53, and p21 following treatment with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Mandatory Visualization

Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the characterization of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. rapt.com [rapt.com]

USP7-797: A Comprehensive Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target specificity and selectivity profile of USP7-797, a potent and selective allosteric inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, drug discovery, and related fields.

Introduction

Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in numerous cellular processes, including the DNA damage response, epigenetic regulation, and immune surveillance. Its most well-documented role is the stabilization of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation.[1][2] In many cancers, the overexpression of USP7 leads to decreased p53 levels, thereby promoting tumor cell survival and proliferation. Consequently, the development of potent and selective USP7 inhibitors represents a promising therapeutic strategy.

This compound is a novel, orally bioavailable thienopyridine derivative developed by RAPT Therapeutics that has demonstrated potent and highly selective inhibition of USP7.[1] This guide summarizes the available quantitative data, details the experimental methodologies for key assays, and provides visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the biochemical potency and cellular activity of this compound and other potent, selective USP7 inhibitors.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) |

| This compound | USP7 | 0.5 |

Data sourced from MedchemExpress.[3]

Table 2: Cellular Activity of this compound (Cell Viability, CC50)

| Cell Line | Cancer Type | p53 Status | CC50 (µM) |

| M07e | Hematological | Wild-Type | 0.2 |

| OCI-AML5 | Hematological | Wild-Type | 0.2 |

| MOLM13 | Hematological | Wild-Type | 0.4 |

| MM.1S | Hematological | Wild-Type | 0.1 |

| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |

| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |

| NB-1 | Neuroblastoma | Wild-Type | 0.5 |

| H526 | Small Cell Lung | Mutant | 0.5 |

| LA-N-2 | Neuroblastoma | Mutant | 0.2 |

| SK-N-DZ | Neuroblastoma | Mutant | 0.2 |

Data sourced from MedchemExpress.[3]

Table 3: Selectivity Profile of Potent USP7 Inhibitors

While a detailed DUB-wide panel for this compound is not publicly available, it is described as "extremely selective".[4] The selectivity of other potent USP7 inhibitors, such as XL177A, has been characterized and provides a strong indication of the achievable selectivity for this class of inhibitors.

| Compound | DUB Panel Screened | Concentration Tested | Observations |

| XL177A | 41 DUBs | 1 µM | No significant inhibition of other DUBs observed.[5] |

| FX1-5303 | 44 DUBs | 10 µM | Only USP7 was inhibited.[6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Potency Assay (Ubiquitin-AMC Cleavage Assay)

This assay measures the ability of an inhibitor to block the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Recombinant Human USP7 enzyme

-

This compound or other test compounds

-

Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

-

DMSO

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)[7]

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

-

Enzyme Preparation: Dilute the recombinant USP7 enzyme in assay buffer to the desired final concentration (e.g., 1 nM).[8]

-

Substrate Preparation: Dilute the Ub-AMC substrate in assay buffer to the desired final concentration (e.g., 1 µM).[9]

-

Assay Plate Setup:

-

Add 5 µL of the diluted test compound solutions to the wells of the 384-well plate. Include wells with DMSO only for the no-inhibitor control.

-

Add 5 µL of the diluted USP7 enzyme solution to all wells.

-

Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor-enzyme binding.[8]

-

-

Reaction Initiation: Add 10 µL of the diluted Ub-AMC substrate solution to all wells to start the reaction.[8]

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates the presence of metabolically active cells.

Materials:

-

Cells cultured in opaque-walled multiwell plates (96- or 384-well)

-

This compound or other test compounds

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a density appropriate for the cell line and duration of the experiment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired period (e.g., 72 hours).

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium only).

-

Normalize the data to the vehicle control.

-

Plot the normalized values against the logarithm of the compound concentration and fit to a dose-response curve to calculate the CC50 value.

-

Western Blot for Target Engagement (p53 and MDM2)

This method is used to confirm that the inhibitor affects the USP7 pathway in cells by measuring the protein levels of p53 and MDM2.

Materials:

-

Cells treated with USP7 inhibitor

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer containing protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[10]

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[10]

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.[11]

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.[11]

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: The USP7-MDM2-p53 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing the potency and cellular effects of this compound.

Logical Relationship Diagram

Caption: Logical flow from USP7 inhibition to antitumor effects.

References

- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 11. Western Blot Protocol | Proteintech Group [ptglab.com]

The Role of USP7-797 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 7 (USP7) has emerged as a critical regulator of cellular processes integral to cancer progression, including the DNA Damage Response (DDR). Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of USP7-797, a potent and selective USP7 inhibitor, and its role in modulating the DDR. We will explore its mechanism of action, summarize key preclinical data, and provide an overview of relevant experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating USP7 inhibition as a therapeutic modality.

Introduction to USP7 and its Role in the DNA Damage Response

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous proteins involved in critical cellular pathways.[1][2] One of its most well-characterized functions is the modulation of the p53 tumor suppressor pathway through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][3][4] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[2][3]

Beyond the p53 axis, USP7 is deeply integrated into the DNA Damage Response (DDR) network. It interacts with and stabilizes key proteins involved in various DNA repair pathways, including:

-

Homologous Recombination (HR): USP7 has been shown to modulate the stability of RAD18, an E3 ubiquitin ligase involved in the HR pathway.[3] Its inhibition can disrupt HR repair, leading to the accumulation of DNA damage, particularly in tumors with existing DDR defects.[3]

-

DNA Double-Strand Break (DSB) Repair: USP7 is physically associated with the MRE11-RAD50-NBS1 (MRN)-MDC1 complex, which is central to the recognition and signaling of DSBs.[5][6] USP7 deubiquitinates and stabilizes MDC1, a key mediator protein, thereby sustaining the DDR signal.[5][6]

-

Histone Ubiquitination: USP7 regulates the stability of RNF168, a critical E3 ubiquitin ligase that orchestrates histone ubiquitination at sites of DNA damage, an essential step for the recruitment of downstream repair factors like BRCA1 and 53BP1.[7][8]

Given its multifaceted role in promoting cell survival and DNA repair, USP7 has become an attractive target for cancer therapy.[1]

This compound: A Potent and Selective Inhibitor

This compound is a novel, orally bioavailable small molecule inhibitor of USP7.[1][9] It exhibits potent and selective inhibition of USP7's deubiquitinase activity.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of USP7. This leads to a cascade of downstream effects, most notably:

-

MDM2 Destabilization and p53 Activation: By inhibiting USP7, this compound prevents the deubiquitination of MDM2. This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2. The reduction in MDM2 levels results in the stabilization and accumulation of the p53 tumor suppressor protein.[2][9] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[9]

-

Disruption of DNA Repair Pathways: As outlined in the introduction, USP7 is critical for the stability of several key DDR proteins. Inhibition of USP7 by this compound is expected to destabilize these proteins, thereby impairing the cell's ability to repair DNA damage. This can lead to the accumulation of genotoxic stress and ultimately, cell death, particularly in cancer cells which often have a higher reliance on specific DNA repair pathways.[3][10]

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound across various cancer cell lines.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Reference |

| IC50 (USP7) | 0.5 nM | [9] |

Table 2: Cytotoxicity of this compound in p53 Wild-Type Hematological Cancer Cell Lines

| Cell Line | Cancer Type | CC50 (µM) | Reference |

| M07e | Megakaryoblastic Leukemia | 0.2 | [9] |

| OCI-AML5 | Acute Myeloid Leukemia | 0.2 | [9] |

| MOLM13 | Acute Myeloid Leukemia | 0.4 | [9] |

| MM.1S | Multiple Myeloma | 0.1 | [9] |

Table 3: Cytotoxicity of this compound in p53 Wild-Type Neuroblastoma Cell Lines

| Cell Line | CC50 (µM) | Reference |

| SH-SY5Y | 1.9 | [9] |

| CHP-134 | 0.6 | [9] |

| NB-1 | 0.5 | [9] |

Table 4: Cytotoxicity of this compound in p53-Mutant Cancer Cell Lines

| Cell Line | Cancer Type | CC50 (µM) | Reference |

| H526 | Small Cell Lung Cancer | 0.5 | [9] |

| LA-N-2 | Neuroblastoma | 0.2 | [9] |

| SK-N-DZ | Neuroblastoma | 0.2 | [9] |

Signaling Pathways and Experimental Workflows

Core Signaling Pathway of USP7 Inhibition

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

USP7's Role in DNA Double-Strand Break Repair

Caption: USP7 stabilizes the MRN-MDC1 complex to promote DNA repair.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: A typical workflow for determining the cytotoxicity of this compound.

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following sections outline the principles and general methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro USP7 Inhibition Assay

-

Principle: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified USP7 enzyme. This is typically a fluorescence-based assay that measures the cleavage of a ubiquitin-conjugated substrate.

-

General Methodology:

-

Recombinant human USP7 enzyme is incubated with a fluorogenic ubiquitin substrate (e.g., ubiquitin-rhodamine110).

-

This compound is added at various concentrations.

-

The reaction is initiated, and the increase in fluorescence, corresponding to the cleavage of the substrate by USP7, is measured over time using a plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and plotted to determine the IC50 value.

-

Cell Viability (MTT) Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[11] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.[11]

-

General Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound and a vehicle control.

-

After a set incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated for a few hours.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and the half-maximal cytotoxic concentration (CC50) is calculated.

-

Western Blotting for Protein Expression

-

Principle: To detect and quantify the levels of specific proteins (e.g., p53, MDM2, p21) in cells following treatment with this compound.

-

General Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE.

-

Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.

-

In Vivo Xenograft Studies

-

Principle: To evaluate the anti-tumor efficacy of this compound in a living organism.[11] Human cancer cells are implanted into immunodeficient mice, which then develop tumors that can be treated with the test compound.

-

General Methodology:

-

Immunodeficient mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with a suspension of human cancer cells (e.g., MM.1S).[10][11]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group (e.g., via oral gavage) at specified doses and schedules. The control group receives a vehicle.[10]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pharmacodynamic markers like p21).[10]

-

The effect of this compound on tumor growth inhibition and overall survival is determined.

-

Conclusion

This compound is a potent and selective inhibitor of USP7 with demonstrated anti-tumor activity in a range of preclinical cancer models. Its mechanism of action, centered on the activation of the p53 pathway and the disruption of DNA damage repair, provides a strong rationale for its continued investigation as a cancer therapeutic. The data presented in this guide highlight the potential of this compound to be effective in both p53 wild-type and a subset of p53-mutant cancers. Further research into combination therapies, particularly with DNA-damaging agents, may unveil synergistic effects and broaden the therapeutic applicability of USP7 inhibition. This technical guide serves as a foundational resource for scientists dedicated to advancing novel cancer treatments through the targeted inhibition of the DNA damage response.

References

- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. wuxibiology.com [wuxibiology.com]

- 5. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for USP7-797 in In Vitro Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of USP7-797, a potent and selective inhibitor of Ubiquitin-specific protease 7 (USP7), in various in vitro assays. This document details the effective concentrations of this compound, provides step-by-step experimental protocols, and visualizes key signaling pathways and workflows.

Introduction

Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of numerous proteins involved in critical cellular processes. Dysregulation of USP7 has been implicated in the pathogenesis of various diseases, including cancer, making it a compelling therapeutic target. This compound is an orally bioavailable and selective inhibitor of USP7 that has demonstrated anti-tumor activity in preclinical models. It primarily exerts its effects by modulating the stability of key proteins in the p53-MDM2 pathway.[1]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the assay format and the cell type being investigated. Below is a summary of reported values.

| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |

| Biochemical Assay | IC50 | 0.5 nM | Purified USP7 enzyme | [1] |

| IC50 | 0.44 nM | Purified USP7 enzyme | [2] | |

| Cell Viability Assay | CC50 | 0.1 µM | MM.IS (p53 wild-type) | [1] |

| CC50 | 0.2 µM | M07e (p53 wild-type) | [1] | |

| CC50 | 0.2 µM | OCI-AML5 (p53 wild-type) | [1] | |

| CC50 | 0.4 µM | MOLM13 (p53 wild-type) | [1] | |

| CC50 | 0.2 µM | SK-N-DZ (p53-mutant) | [1] | |

| CC50 | 0.2 µM | LA-N-2 (p53-mutant) | [1] | |

| CC50 | 0.5 µM | H526 (p53-mutant) | [1] | |

| CC50 | 0.5 µM | NB-1 (p53 wild-type) | [1] | |

| CC50 | 0.6 µM | CHP-134 (p53 wild-type) | [1] | |

| CC50 | 1.9 µM | SH-SY5Y (p53 wild-type) | [1] |

Signaling Pathway

USP7 plays a crucial role in the regulation of the p53 tumor suppressor protein through its interaction with MDM2, an E3 ubiquitin ligase. USP7 deubiquitinates and stabilizes MDM2, which in turn targets p53 for proteasomal degradation. Inhibition of USP7 by this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Experimental Workflow Overview

Protocol 1: In Vitro USP7 Enzymatic Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified USP7.

Materials:

-

Recombinant human USP7 enzyme

-

Fluorogenic substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

-

This compound

-

DMSO

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Enzyme and Inhibitor Pre-incubation:

-

In a 384-well plate, add the assay buffer.

-

Add the USP7 enzyme to a final concentration of approximately 5 nM.[3]

-

Add the diluted this compound or DMSO (vehicle control).

-

Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation: Add the fluorogenic substrate to a final concentration of 500 nM.[3]

-

Measurement: Immediately measure the increase in fluorescence over time using a plate reader (e.g., Excitation/Emission at 350/460 nm for Ub-AMC).

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Normalize the rates to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO

-

96-well clear tissue culture plates

-

MTS reagent

-

Absorbance plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO). The final DMSO concentration should be below 0.5%.

-

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTS Assay:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Measurement: Measure the absorbance at 490 nm using a plate reader.

-

Data Analysis:

-

Subtract the background absorbance (media-only wells).

-

Normalize the absorbance values of treated wells to the vehicle control wells (set as 100% viability).

-

Plot the percent viability against the logarithm of the inhibitor concentration to determine the CC50 value.

-

Protocol 3: In Vitro Ubiquitination and Deubiquitination Assay

This assay assesses the effect of this compound on the ubiquitination status of a target protein, such as MDM2, by first ubiquitinating the protein and then treating it with USP7 in the presence or absence of the inhibitor.

Materials:

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UBE2D2)

-

E3 ligase (e.g., MDM2 for auto-ubiquitination)

-

Ubiquitin

-

ATP

-

Substrate protein (if not using auto-ubiquitinating E3)

-

Recombinant USP7

-

This compound

-

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 100 mM NaCl, 1 mM DTT

-

SDS-PAGE and Western blot reagents

-

Antibodies: anti-ubiquitin, anti-MDM2

Procedure:

-

Ubiquitination Reaction:

-

In a microcentrifuge tube, combine the ubiquitination buffer, E1 enzyme, E2 enzyme, E3 ligase (MDM2), ubiquitin, and ATP.

-

Incubate the reaction at 37°C for 1-2 hours to allow for the ubiquitination of MDM2.

-

-

Deubiquitination Reaction:

-

To the ubiquitination reaction mixture, add recombinant USP7.

-

In parallel reactions, add serial dilutions of this compound or DMSO (vehicle control).

-

Incubate at 37°C for 30-60 minutes.

-

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot using an anti-ubiquitin antibody to visualize the polyubiquitin chains on MDM2. A decrease in the high-molecular-weight smear indicates deubiquitination. An anti-MDM2 antibody can be used to visualize the shift in molecular weight.

-

-

Data Interpretation: Inhibition of USP7 by this compound will result in the maintenance of the polyubiquitinated state of MDM2, appearing as a high-molecular-weight smear, compared to the control where USP7 removes the ubiquitin chains.

References

Application Note & Protocol: Preparation of Sterile Stock Solutions in Compliance with USP <797>

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the preparation of compounded sterile preparations (CSPs).

Introduction: United States Pharmacopeia (USP) General Chapter <797> provides the minimum standards for the compounding of sterile preparations to ensure patient safety.[1][2] These standards are designed to prevent harm to patients that could result from microbial contamination, excessive bacterial endotoxins, variability in intended strength, and the use of ingredients of inappropriate quality.[1][3] A "stock solution" in this context refers to a compounded sterile preparation that is prepared in a larger volume for use in the subsequent preparation of multiple individual doses. The preparation of any stock solution must adhere to the stringent guidelines set forth in USP <797>. This document provides a generalized protocol and key considerations for preparing sterile stock solutions in compliance with these standards.

I. Key Quantitative Data and Compliance Standards

The following tables summarize the critical quantitative parameters that must be met to ensure a sterile compounding environment and process as per USP <797>.

Table 1: Environmental Air Quality Classifications

| Compounding Area | ISO Class | Maximum Particles (≥0.5 µm/m³) |

|---|---|---|

| Primary Engineering Control (PEC) | ISO Class 5 | 3,520 |

| Buffer Area | ISO Class 7 | 352,000 |

| Ante-Area | ISO Class 8 or 7 | 3,520,000 (ISO 8) |

Source: Adapted from ISO 14644-1.[1]

Table 2: Personnel Competency and Testing Frequencies

| Test | Frequency | Requirement |

|---|---|---|

| Gloved Fingertip and Thumb Sampling | Initial (3 successful tests), then every 6 months | Zero colony-forming units (CFUs) |

| Aseptic Manipulation Competency (Media-Fill Test) | Annually (low/medium risk) or semi-annually (high risk) | No visible microbial growth after 14 days |

| Hand Hygiene and Garbing Observation | Annually | Successful completion of the entire procedure |

Source: USP <797> guidelines.[1][4]

Table 3: Beyond-Use Dating (BUD) for Compounded Sterile Stock Solutions

| Category | Storage Condition | Maximum BUD |

|---|---|---|

| Category 1 | Controlled Room Temperature (20-25°C) | ≤ 12 hours |

| Refrigerator (2-8°C) | ≤ 24 hours | |

| Category 2 | Controlled Room Temperature (20-25°C) | > 12 hours |

| Refrigerator (2-8°C) | > 24 hours |

Note: The BUD for a stock solution that has been punctured is a maximum of 12 hours if maintained in an ISO Class 5 environment.[5][6] The final assigned BUD must not exceed the stability of the drug.

II. Experimental Protocol: Preparation of a Sterile Stock Solution

This protocol outlines the fundamental steps for preparing a sterile stock solution. This is a generalized procedure and must be adapted to the specific formulation and risk level of the CSP.

1. Pre-Compounding Procedures:

-

Master Formulation Record: For any batched stock solution, a Master Formulation Record must be created. This document serves as the "recipe" and includes details such as ingredients, concentrations, equipment, and step-by-step instructions.[5]

-

Compounding Record: For every preparation, a specific Compounding Record must be completed. This record details the actual preparation, including lot numbers, expiration dates of all components, and the identities of the personnel who prepared and checked the solution.[5]

-

Personnel Garbing and Hygiene: All personnel must follow established hand hygiene and garbing procedures before entering the compounding area. This includes donning appropriate personal protective equipment (PPE) such as shoe covers, hair covers, face masks, and sterile gloves.[7]

-

Environmental Cleaning and Disinfection: Ensure that the Primary Engineering Control (PEC), such as a laminar airflow workbench or biological safety cabinet, and the surrounding buffer area have been cleaned and disinfected according to the facility's standard operating procedures (SOPs).[7]

-

Component Disinfection: All components to be introduced into the PEC, including vials, ampules, and bags, must be wiped down with a sporicidal agent or sterile 70% isopropyl alcohol (IPA).[7]

2. Aseptic Compounding Procedure:

-

Aseptic Technique: All manipulations must be performed using strict aseptic technique within the ISO Class 5 PEC to prevent microbial contamination.[1]

-

Ingredient Verification: Verify the identity and quantity of all ingredients against the Compounding Record. Check for any particulate matter or discoloration.

-

Reconstitution and Dilution: If required, reconstitute drug vials using the appropriate sterile diluent. Withdraw the necessary volume of the drug concentrate and inject it into the final container (e.g., an IV bag) containing the sterile diluent.

-

Mixing: Gently agitate the final container to ensure thorough mixing of the stock solution.

-

Inspection: Visually inspect the final preparation against a light and dark background for any particulate matter, cored vial fragments, or other defects.

3. Post-Compounding Procedures:

-

Labeling: The prepared stock solution must be clearly labeled with the drug name, concentration, date and time of preparation, the assigned BUD, storage requirements, and the initials of the compounder.

-

Quality Control: Depending on the category and risk level of the CSP, quality control measures such as sterility testing and bacterial endotoxin testing may be required.[8]

-

Documentation: Complete all required documentation in the Compounding Record.

III. Visualized Workflow and Pathways

Diagram 1: Experimental Workflow for Sterile Stock Solution Preparation

Caption: A flowchart of the key stages in preparing a sterile stock solution.